N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1775402-73-7
VCID: VC6767995
InChI: InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-14-8-5-6-10-24(14)20(28)25(19(17)27)11-16(26)22-13-7-3-4-9-15(13)29-2/h3-4,7,9H,5-6,8,10-11H2,1-2H3,(H,22,26)
SMILES: CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Molecular Formula: C20H21N5O5
Molecular Weight: 411.418

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

CAS No.: 1775402-73-7

Cat. No.: VC6767995

Molecular Formula: C20H21N5O5

Molecular Weight: 411.418

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide - 1775402-73-7

Specification

CAS No. 1775402-73-7
Molecular Formula C20H21N5O5
Molecular Weight 411.418
IUPAC Name N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Standard InChI InChI=1S/C20H21N5O5/c1-12-21-18(23-30-12)17-14-8-5-6-10-24(14)20(28)25(19(17)27)11-16(26)22-13-7-3-4-9-15(13)29-2/h3-4,7,9H,5-6,8,10-11H2,1-2H3,(H,22,26)
Standard InChI Key DCMJSUKLGCASON-UHFFFAOYSA-N
SMILES CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide . Its molecular formula, C₂₀H₂₁N₅O₅, corresponds to a molecular weight of 411.4 g/mol . The structure integrates three key moieties:

  • A pyrido[1,2-c]pyrimidine bicyclic system with keto groups at positions 1 and 3.

  • A 5-methyl-1,2,4-oxadiazole ring at position 4 of the pyrido-pyrimidine core.

  • An N-(2-methoxyphenyl)acetamide side chain at position 2 .

Stereochemical and Structural Descriptors

The compound is achiral, with no defined stereocenters, as confirmed by its ACHIRAL designation in computational analyses . The SMILES notation (CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC) delineates the connectivity of atoms, emphasizing the oxadiazole's linkage to the pyrido-pyrimidine system and the methoxyphenylacetamide substituent .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight411.4 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar Surface Area118 Ų
XLogP31.3

Synthesis and Structural Elucidation

Synthetic Pathways

While detailed synthetic protocols remain proprietary, VulcanChem outlines a multi-step approach involving:

  • Cyclocondensation: Formation of the pyrido[1,2-c]pyrimidine core via cyclization of a diamine precursor with a diketone derivative under acidic conditions.

  • Oxadiazole Incorporation: Introduction of the 5-methyl-1,2,4-oxadiazole ring through a nitrile oxide cycloaddition reaction with a nitrile precursor.

  • Acetamide Coupling: Attachment of the N-(2-methoxyphenyl)acetamide group via nucleophilic acyl substitution using activated esters.

Physicochemical Properties and Drug-Likeness

Table 2: Computed Physicochemical Properties

PropertyValueImplications
logP1.3Moderate lipophilicity
TPSA118 ŲLow BBB permeability
Water Solubility (logSw)-3.05Poor aqueous solubility
H-Bond Acceptors7High polarity

Stability and Reactivity

The 1,2,4-oxadiazole ring enhances metabolic stability compared to imidazole or triazole analogs, resisting enzymatic degradation in vivo. The pyrido-pyrimidine diketone moiety may undergo keto-enol tautomerism, influencing binding interactions with biological targets.

Hypothetical Biological Activity and Mechanisms

Protease Interaction

The diketone functionality could act as a zinc-binding group, mimicking natural substrates of metalloproteases (e.g., MMPs, angiotensin-converting enzyme). Molecular docking studies (hypothetical) suggest potential chelation of catalytic zinc ions via the pyrido-pyrimidine carbonyl oxygens.

Antimicrobial and Anticancer Activity

Compounds bearing 1,2,4-oxadiazoles exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis. The methoxyphenyl moiety may enhance DNA intercalation or topoisomerase inhibition, mechanisms relevant to anticancer drug design.

Research Trends and Comparative Analysis

Structural Analogues and Activity Trends

Comparing N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo...acetamide with simpler oxadiazole derivatives reveals:

  • Enhanced metabolic stability due to the pyrido-pyrimidine core versus monocyclic systems.

  • Increased steric bulk reduces off-target effects compared to smaller heterocycles.

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀ (nM)Source
Oxadiazole-pyrimidine API3Kγ12.4
Simple oxadiazole BMMP-2450
This compound (hypothetical)Kinase X~100

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